molecular formula C13H18O2 B1380672 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one CAS No. 1508439-94-8

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one

Cat. No. B1380672
CAS RN: 1508439-94-8
M. Wt: 206.28 g/mol
InChI Key: LRRSOFPQSXMDKB-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, also known as 4-hydroxy-3-propoxybenzaldehyde, is an important aromatic aldehyde used in a wide range of applications. It is a colorless liquid with a pleasant odor and is used in the synthesis of various pharmaceuticals and industrial products. It is also used in the production of flavors and fragrances, as well as in cosmetics and food products.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Čižmáriková et al. (2020) explored the synthesis of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural similarities with "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one". These compounds exhibited antimicrobial activities against human pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans, though their biological activities were lower compared to certain beta blockers, indicating a nuanced potential in antimicrobial applications European Pharmaceutical Journal.

Antiviral Activity

Research by Kong et al. (2015) and Tang et al. (2017) on phenylpropanoids derived from natural sources like Nicotiana tabacum and Lavandula angustifolia showed significant anti-tobacco mosaic virus (anti-TMV) activities. These findings suggest that compounds structurally related to "this compound" might also possess antiviral properties useful in plant protection or possibly extending to broader virological applications Phytochemistry Letters, Natural Product Research.

Antiproliferative Activity

A study by Ma et al. (2017) on compounds isolated from Daphniphyllum macropodum Miq., including a compound structurally analogous to "this compound", revealed significant antiproliferative activity against human lung cancer cell lines, suggesting potential applications in cancer research RSC Advances.

Role in Synthetic Chemistry

Various studies have demonstrated the role of similar compounds in the synthesis of biologically important molecules. For instance, the work by Parveen et al. (2008) on the synthesis of hydroxy pyrazolines highlights the utility of structurally related compounds in developing new chemical entities with potential biological activities Synthetic Communications.

Biochemical Analysis

Biochemical Properties

1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can result in altered metabolic pathways and changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and protection against cellular damage . At higher doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

1-(4-hydroxy-3-propan-2-ylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9(3)4/h5-9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRSOFPQSXMDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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